

# 5-Methylbenzo[d]oxazole-2(3H)-thione chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methylbenzo[d]oxazole-2(3H)-thione

Cat. No.: B1585142

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **5-Methylbenzo[d]oxazole-2(3H)-thione**

## Abstract

**5-Methylbenzo[d]oxazole-2(3H)-thione** is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a derivative of the benzoxazole scaffold, a privileged structure in drug discovery, it serves as a versatile building block for more complex molecules and exhibits potential biological activity. This guide provides a comprehensive overview of its core chemical properties, including a detailed synthesis protocol, in-depth analysis of its molecular structure and tautomerism, characteristic spectroscopic data, key reactivity patterns, and its applications in modern research. The content is structured to deliver not only factual data but also the underlying chemical principles, offering field-proven insights for professionals in the field.

## Introduction and Molecular Overview

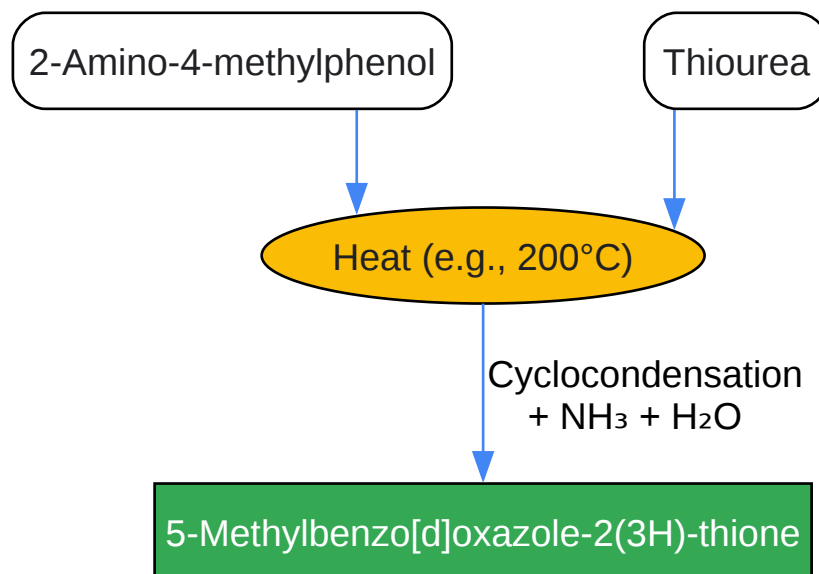
**5-Methylbenzo[d]oxazole-2(3H)-thione**, with the molecular formula  $C_8H_7NOS$  and a molecular weight of 165.21 g/mol, belongs to the family of benzoxazole-2-thiones.<sup>[1]</sup> The core of this molecule is a bicyclic system where a benzene ring is fused to an oxazole ring. A methyl group is substituted at the 5-position of the benzene ring, and a thione ( $C=S$ ) group is present at the 2-position of the oxazole moiety.

One of the most critical chemical features of this and related compounds is its existence in a tautomeric equilibrium between the thione form and the thiol form (5-methylbenzo[d]oxazol-2-thiol).[2] This thione-thiol tautomerism dictates the molecule's reactivity, allowing it to act as an ambidentate nucleophile, with reaction pathways available at both the nitrogen and sulfur atoms.[2] This dual reactivity is fundamental to its utility as a synthetic intermediate. The benzoxazole scaffold itself is found in various naturally occurring and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Caption: Thione-thiol tautomeric equilibrium.

## Synthesis Pathway and Experimental Protocol

The most direct and common synthesis of **5-methylbenzo[d]oxazole-2(3H)-thione** involves the cyclocondensation of 2-amino-4-methylphenol with a thiocarbonyl source.[5][6][7] While reagents like carbon disulfide in the presence of a strong base are effective, a simpler and high-yielding method involves the direct fusion of the aminophenol with thiourea.[2]



[Click to download full resolution via product page](#)

Caption: Synthesis of **5-Methylbenzo[d]oxazole-2(3H)-thione**.

## Detailed Experimental Protocol: Synthesis via Thiourea

This protocol is adapted from established procedures for analogous benzoxazole-2-thiones.[2]

- **Reactant Preparation:** In a 50 mL round-bottom flask, combine equimolar amounts of 2-amino-4-methylphenol (e.g., 1.23 g, 10 mmol) and thiourea (0.76 g, 10 mmol).
- **Homogenization:** Thoroughly mix the solid reactants using a spatula until a uniform, homogenized powder is obtained.
- **Reaction:** Equip the flask with a condenser and heat the mixture in an oil bath preheated to 200°C. The solid mixture will melt and react.
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system. The reaction is typically complete within 2-3 hours.
- **Work-up and Purification:**
  - Allow the reaction mixture to cool to room temperature, upon which it will solidify.
  - Dissolve the crude solid in a minimal amount of hot ethanol.
  - Allow the solution to cool slowly to room temperature and then place it in an ice bath to facilitate crystallization.
  - Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

**Causality Note:** The choice of solventless heating (fusion) is a green chemistry approach that often leads to higher yields and avoids the use of potentially hazardous solvents. Thiourea serves as a safer alternative to the highly flammable and volatile carbon disulfide.

## Spectroscopic Characterization

Accurate characterization of the synthesized compound is critical. The following data represent the expected spectroscopic signatures for **5-methylbenzo[d]oxazole-2(3H)-thione**.

Spectroscopic Data	Characteristic Features
$^1\text{H}$ NMR (DMSO- $d_6$ )	* ~13.0-14.0 ppm: Broad singlet, 1H (N-H proton of the thione tautomer).[8] * ~7.0-7.5 ppm: Multiplet, 3H (aromatic protons). * ~2.3 ppm: Singlet, 3H (methyl protons, -CH $_3$ ).
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	* ~180 ppm: C=S (thiocarbonyl carbon), a key diagnostic peak.[8] * ~150 ppm, ~141 ppm: C-O and C-N carbons of the oxazole ring. * ~110-135 ppm: Aromatic carbons. * ~21 ppm: Methyl carbon (-CH $_3$ ).
FT-IR (KBr, $\text{cm}^{-1}$ )	* ~3100-3200 $\text{cm}^{-1}$ : N-H stretching, indicative of the thione form.[2] * ~1250-1350 $\text{cm}^{-1}$ : C=S stretching. * ~1600, ~1480 $\text{cm}^{-1}$ : Aromatic C=C stretching. * Absence of S-H stretch (~2550 $\text{cm}^{-1}$ ) confirms the thione tautomer predominates in the solid state.[2]
Mass Spec. (EI)	* m/z 165: Molecular ion peak $[\text{M}]^+$ . * Fragmentation: Common fragmentation patterns for benzoxazoles involve the loss of CO, HCN, and cleavage of the heterocyclic ring.[9]

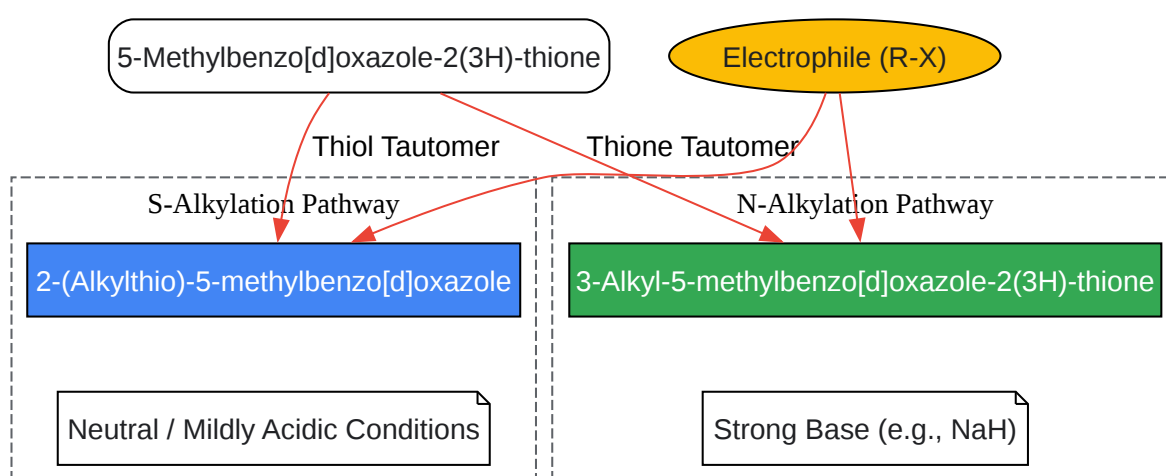
## Chemical Reactivity: The Role of Ambident Nucleophilicity

The thione-thiol tautomerism endows the molecule with two nucleophilic centers: the exocyclic sulfur atom (in the thiol form) and the endocyclic nitrogen atom (in the thione form). This allows for selective functionalization with various electrophiles.

### N- vs. S-Alkylation

The reaction with alkylating agents, such as alkyl halides, can yield either S-substituted or N-substituted products. The selectivity is often governed by the reaction conditions.

- S-Alkylation: Typically favored under neutral or mildly acidic conditions, or in the absence of a strong base. The sulfur atom in the thiol tautomer is a soft nucleophile and reacts readily with soft electrophiles.[2]
- N-Alkylation: Generally requires a strong base (e.g., NaH, K<sub>2</sub>CO<sub>3</sub>) to deprotonate the nitrogen atom of the more stable thione tautomer, forming a resonance-stabilized anion that can then react with the electrophile.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. scbt.com [scbt.com]
2. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrce [chemsrc.com]
- 7. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- To cite this document: BenchChem. [5-Methylbenzo[d]oxazole-2(3H)-thione chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585142#5-methylbenzo-d-oxazole-2-3h-thione-chemical-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)